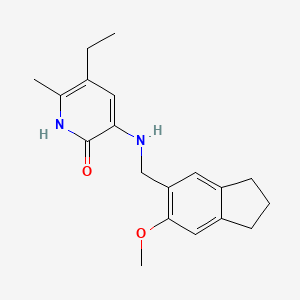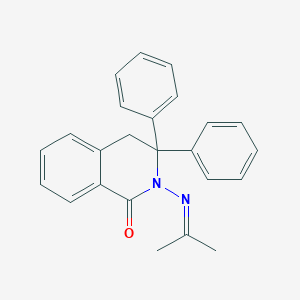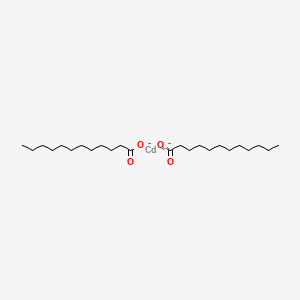
Cadmium laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium laurate is a cadmium salt of lauric acid, a fatty acid commonly found in various plant and animal fats. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically used as a stabilizer in polyvinyl chloride (PVC) and other polymers, providing thermal stability and enhancing the material’s durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium laurate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with sodium laurate in an aqueous medium. The reaction typically involves the following steps:
- Dissolve cadmium salt in water to form a cadmium ion solution.
- Dissolve sodium laurate in water to form a laurate ion solution.
- Mix the two solutions, resulting in the precipitation of this compound.
- Filter and wash the precipitate to remove any impurities.
- Dry the this compound under vacuum or at a low temperature to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and filtration systems to handle the increased volume of reactants and products. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and lauric acid.
Reduction: Reduction reactions involving this compound typically result in the formation of cadmium metal and lauric acid.
Substitution: this compound can undergo substitution reactions where the laurate ion is replaced by other anions, such as chloride or nitrate.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Aqueous solutions of other salts, such as sodium chloride or sodium nitrate.
Major Products Formed:
Oxidation: Cadmium oxide and lauric acid.
Reduction: Cadmium metal and lauric acid.
Substitution: Cadmium chloride or cadmium nitrate and sodium laurate.
Applications De Recherche Scientifique
Cadmium laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based nanoparticles and quantum dots.
Biology: Investigated for its antimicrobial properties, particularly against bacterial pathogens.
Industry: Used as a stabilizer in PVC and other polymers, enhancing their thermal stability and durability.
Mécanisme D'action
The mechanism of action of cadmium laurate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting normal calcium signaling pathways and affecting cellular functions.
Modulating gene expression: Cadmium ions can cause epigenetic changes, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis.
Comparaison Avec Des Composés Similaires
Cadmium laurate can be compared with other cadmium carboxylates, such as cadmium stearate and cadmium palmitate. These compounds share similar properties and applications but differ in their fatty acid chain lengths and specific uses:
Cadmium stearate: Used as a stabilizer in PVC and as a lubricant in various industrial applications.
Cadmium palmitate: Used in the production of cadmium-based nanoparticles and as a stabilizer in polymers.
Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length (12 carbon atoms), which provides distinct thermal and chemical properties compared to other cadmium carboxylates. This makes it particularly suitable for certain applications, such as in the synthesis of cadmium-based nanoparticles with controlled morphologies .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important material for various fields, including chemistry, biology, medicine, and industrial applications
Propriétés
Numéro CAS |
101012-89-9 |
|---|---|
Formule moléculaire |
C24H46CdO4 |
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
cadmium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
ITQVEYJXZXMBTR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


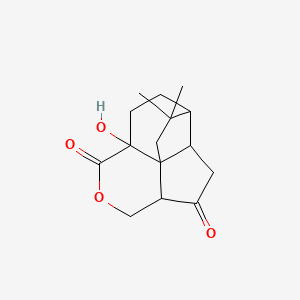

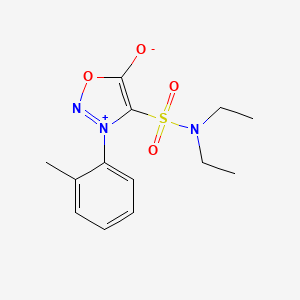

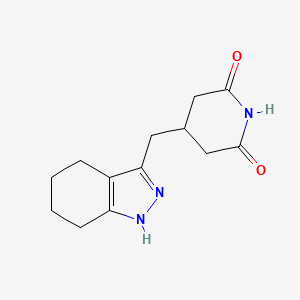
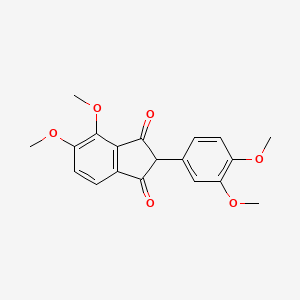
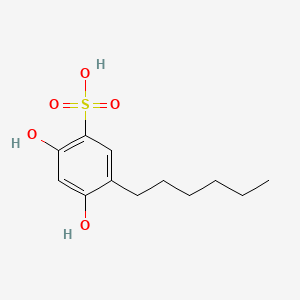
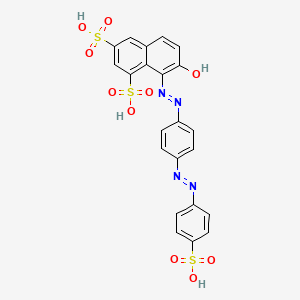
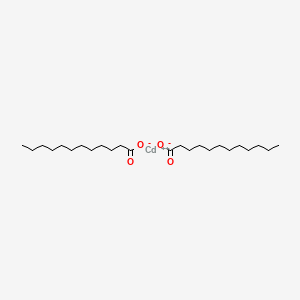
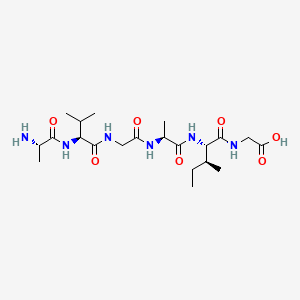
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
